molecular formula C10H11Cl2N3O B1356572 3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride CAS No. 1028449-24-2

3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride

Cat. No.: B1356572
CAS No.: 1028449-24-2
M. Wt: 260.12 g/mol
InChI Key: BDAHHDLQDXKBRR-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride typically involves the reaction of 5-chloro-2-methoxyphenylhydrazine hydrochloride with appropriate pyrazole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol are commonly used .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards .

Chemical Reactions Analysis

Types of Reactions

3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium thiocyanate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .

Scientific Research Applications

3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxyphenylhydrazine hydrochloride
  • 3-Chloro-2-methylphenylhydrazine hydrochloride
  • 4-Methoxyphenylhydrazine hydrochloride

Uniqueness

3-(5-Chloro-2-methoxyphenyl)-1H-pyrazol-5-ylamine hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O.ClH/c1-15-9-3-2-6(11)4-7(9)8-5-10(12)14-13-8;/h2-5H,1H3,(H3,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDAHHDLQDXKBRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=CC(=NN2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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